molecular formula C10H10BrF B13595097 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B13595097
M. Wt: 229.09 g/mol
InChI Key: WUMMBJLMBVGNDP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene (C₁₁H₁₃BrF) is a bicyclic aromatic compound featuring a substituted indene core. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₃BrF
  • SMILES: CC1=CC2=C(CCC2)C(=C1)CBr (fluoro and bromomethyl groups at positions 6 and 4, respectively) .
  • Collision Cross-Section (CCS): Predicted CCS values range from 144.6 Ų ([M+H]+) to 151.4 Ų ([M+NH4]+), indicating moderate polarity .

Synthetic Relevance This compound serves as a versatile intermediate in organic synthesis, particularly for introducing bromomethyl groups into polycyclic frameworks.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-8-5-9(12)4-7-2-1-3-10(7)8/h4-5H,1-3,6H2

InChI Key

WUMMBJLMBVGNDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 6-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted indene derivatives.

    Oxidation: Formation of fluoroindene alcohols or ketones.

    Reduction: Formation of 6-fluoro-2,3-dihydro-1H-indene.

Scientific Research Applications

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

6-Bromo-4-fluoro-2,3-dihydro-1H-indene
  • Key Differences : Bromine and fluorine substituents are swapped (positions 6 and 4).
  • Reactivity : Bromine at position 6 may alter electrophilic substitution patterns compared to bromomethyl at position 3.
  • Data Gap: No CCS or pharmacological data available; structural similarity suggests comparable synthetic utility .
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene
  • Molecular Formula : C₁₀H₁₀BrCl
  • Key Differences : Chlorine replaces fluorine at position 5.
  • Polarity : Higher molecular weight (245.54 g/mol) and altered halogen interactions may affect solubility and reactivity .

Functional Group Variants

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • Key Differences : A ketone group replaces the bromomethyl substituent.
  • Safety Profile : GHS classification highlights acute toxicity (H302, H315) and skin irritation risks, contrasting with the bromomethyl analog’s uncharacterized hazards .
  • Applications : Ketone derivatives are common intermediates in pharmaceuticals, suggesting divergent reactivity (e.g., nucleophilic additions vs. alkylation reactions) .
1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene
  • Synthetic Route: Prepared via BrF-mediated gem-difluorination of indanones.
  • Functional Utility : Nitro and difluoro groups enhance electron-withdrawing properties, making this analog suitable for explosives or agrochemicals .

Pharmacological and Industrial Relevance

Bioactive Analogs

trans-2-Amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes
  • Dopamine Receptor Affinity : Fluorine and hydroxyl groups at positions 5/6 confer selectivity for D₂-like receptors (Kᵢ = 10–100 nM).
  • Mechanism : Agonist activity demonstrated via cGMP modulation in striatal membranes, unlike the bromomethyl-fluoro analog, which lacks reported bioactivity .
N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)
  • Clinical Data : Phase I trials revealed dose-limiting methemoglobinemia (≥20% serum levels), highlighting toxicity risks absent in bromomethyl-fluoro indene derivatives .

Biological Activity

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is a chemical compound notable for its unique structure, which includes a bromomethyl group and a fluorine substituent on an indene framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The molecular formula of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is C11_{11}H10_{10}BrF, with a molecular weight of approximately 227.07 g/mol. The presence of the bromomethyl and fluoro groups significantly influences its reactivity and biological properties.

Property Value
Molecular FormulaC11_{11}H10_{10}BrF
Molecular Weight227.07 g/mol
StructureIndene framework with bromomethyl and fluoro substituents

The biological activity of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene can be attributed to its interaction with various molecular targets in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the fluorine atom enhances the compound’s stability and binding affinity to enzymes and receptors. This dual functionality may modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Biological Activity

Research indicates that compounds similar to 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with structural similarities have shown significant antibacterial potency against various pathogens. For instance, derivatives have been reported to outperform traditional antibiotics like ampicillin in vitro .
  • Opioid Receptor Interaction : Some studies suggest that related compounds exhibit affinity for opioid receptors, particularly μ-receptors. This interaction is crucial for developing analgesics with reduced side effects .
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. Inhibitors targeting these enzymes have shown promise against antibiotic-resistant strains of bacteria .

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial activity of various indene derivatives found that compounds structurally related to 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
  • Opioid Receptor Binding : Research on structurally similar compounds indicated that modifications at specific positions on the indene ring could enhance μ-receptor selectivity. For example, fluorinated derivatives showed comparable binding affinities to morphine, suggesting a potential pathway for developing new analgesics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
4-Fluoro-2,3-dihydro-1H-indeneFluorine atom onlyModerate antimicrobial activity
6-Bromo-4-methyl-2,3-dihydro-1H-indeneMethyl group instead of fluorineLower receptor affinity
5-Bromo-4-fluoroindoleIndole structureHigh selectivity for μ-opioid receptors

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